2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
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Overview
Description
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and an oxoacetamide moiety linked to a 3-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with 2-oxoacetic acid or its derivatives to introduce the oxoacetamide group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-(methylthio)phenyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoacetamide moiety, potentially converting it to an amide or amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amides or amines.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including neurotransmitter receptors.
Pharmacological Research: It serves as a lead compound in the development of new drugs, providing insights into structure-activity relationships and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-methylphenyl)-2-oxoacetamide: Similar structure but lacks the thioether group.
2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-(methylthio)phenyl)-2-oxoacetamide: Similar structure with the thioether group on a different position of the phenyl ring.
Uniqueness
The presence of the 3-(methylthio)phenyl group in 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-26-17-7-3-5-15(13-17)21-18(24)19(25)23-10-8-22(9-11-23)16-6-2-4-14(20)12-16/h2-7,12-13H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABTHRCOJZVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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